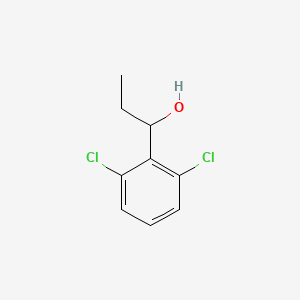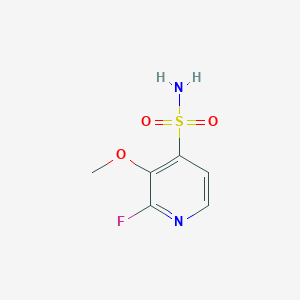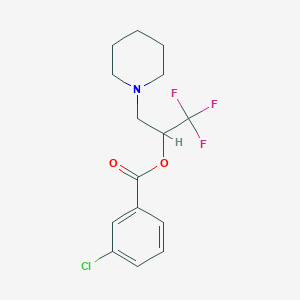
1-(2,6-Dichlorophenyl)propan-1-ol
Vue d'ensemble
Description
1-(2,6-Dichlorophenyl)propan-1-ol is an organic compound characterized by a dichlorophenyl group attached to a propan-1-ol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Mécanisme D'action
Target of Action
It is known that alcohols generally interact with various proteins and enzymes in the body, altering their function and potentially leading to therapeutic effects .
Mode of Action
Alcohols typically exert their effects by modifying the structure and function of proteins, often through interactions with amino acid residues in the protein structure .
Biochemical Pathways
Alcohols can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Generally, alcohols are rapidly absorbed from the gastrointestinal tract, widely distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
The effects of alcohols at the molecular and cellular level can vary widely, depending on the specific targets and pathways involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2,6-Dichlorophenyl)propan-1-ol . Factors such as temperature, pH, and the presence of other substances can affect the absorption, distribution, metabolism, and excretion of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2,6-Dichlorophenyl)propan-1-ol can be synthesized through several methods, including:
Grignard Reaction: Reacting 2,6-dichlorobenzene with propyl magnesium bromide followed by hydrolysis.
Reductive Amination: Starting with 2,6-dichlorobenzaldehyde and reacting it with propylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale Grignard reactions or reductive amination processes. These methods are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(2,6-Dichlorophenyl)propan-1-ol undergoes various types of chemical reactions:
Oxidation: Can be oxidized to 1-(2,6-dichlorophenyl)propanoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions are less common but can involve converting the compound to its corresponding alkane derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, sodium dichromate.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Strong nucleophiles like sodium hydroxide, reaction conditions often involve elevated temperatures.
Major Products Formed:
Oxidation: 1-(2,6-dichlorophenyl)propanoic acid.
Reduction: 1-(2,6-dichlorophenyl)propane.
Substitution: Various dichlorophenyl-substituted alcohols or ethers.
Applications De Recherche Scientifique
1-(2,6-Dichlorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its pharmacological effects, particularly in the development of new drugs.
Industry: Employed in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
1-(2,6-Dichlorophenyl)ethanol
1-(2,6-Dichlorophenyl)propanoic acid
1-(2,6-Dichlorophenyl)butanol
Propriétés
IUPAC Name |
1-(2,6-dichlorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYNWOGJNPYFFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC=C1Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2988608.png)
![4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/new.no-structure.jpg)
![5-{[(3-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2988611.png)

![Spiro[5.6]dodec-1-en-3-one](/img/structure/B2988615.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2988617.png)
![Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2988618.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2988619.png)
![2-(1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide](/img/structure/B2988621.png)
![N-(3-ethylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2988622.png)
![2-(4-methoxyphenyl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2988625.png)
![4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B2988629.png)
![N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2988630.png)

